molecular formula C14H14ClF5N4O2S B609823 Padsevonil CAS No. 1294000-61-5

Padsevonil

Cat. No. B609823
M. Wt: 432.794
InChI Key: DCXFIOLWWRXEQH-SSDOTTSWSA-N
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Description

Padsevonil is an experimental drug that offers a promising new option for intractable epilepsy . It is the first antiepileptic drug (AED) that acts on all isoforms of synaptic vesicle protein-2 (SV2) and simultaneously binds to the benzodiazepine site of the GABAA receptor .


Synthesis Analysis

Padsevonil was synthesized in a medicinal chemistry program initiated to rationally design compounds with high affinity for synaptic vesicle 2 (SV2) proteins and low-to-moderate affinity for the benzodiazepine binding site on GABAA receptors .


Molecular Structure Analysis

The molecular formula of Padsevonil is C14H14ClF5N4O2S . The exact mass is 432.04 and the average molecular weight is 432.794 .


Chemical Reactions Analysis

Padsevonil has been shown to have a unique interaction with SV2A, exhibiting slower binding kinetics . It also displayed low to moderate affinity for the benzodiazepine site at recombinant GABAA receptors .


Physical And Chemical Properties Analysis

The chemical formula of Padsevonil is C14H14ClF5N4O2S . The exact mass is 432.04 and the average molecular weight is 432.794 .

Scientific Research Applications

  • Functional Characterization on GABAA Receptors : Padsevonil is designed to interact with both presynaptic and postsynaptic therapeutic targets, specifically synaptic vesicle 2 proteins and γ-aminobutyric acid type A receptors (GABAARs). Its functional aspects at the postsynaptic target, GABAARs, have been characterized, highlighting its unique mechanism of action (Niespodziany et al., 2020).

  • Pharmacological Profile : Padsevonil shows high affinity for synaptic vesicle 2 (SV2) proteins and low-to-moderate affinity for the benzodiazepine binding site on GABAA receptors. This unique pharmacological profile, demonstrated through binding and electrophysiological experiments, suggests its potential as a first-in-class antiepileptic drug (Wood et al., 2019).

  • Characterization in Rodent Seizure and Epilepsy Models : In various rodent seizure and epilepsy models, padsevonil has shown potent, dose-dependent protection against seizures. It has demonstrated robust efficacy across a broad range of models, including those representing drug-resistant epilepsy, indicating its potential effectiveness in difficult-to-treat seizures (Leclercq et al., 2019).

  • Clinical Trial in Treatment-Resistant Focal Epilepsy : A Phase IIa trial in treatment-resistant focal epilepsy used padsevonil to address the unmet needs of patients with resistant epilepsy. This trial involved rational dose selection and PET imaging studies, providing insights into optimal padsevonil target occupancy and its efficacy in humans (Muglia et al., 2020).

  • Efficacy and Safety in Adults with Drug‐Resistant Focal Epilepsy : Two double‐blind, randomized, placebo‐controlled trials examined padsevonil's efficacy, safety, and pharmacokinetics when administered with other antiseizure medications. These studies contributed to understanding padsevonil's role in managing drug-resistant epilepsy (Rademacher et al., 2022).

Future Directions

The ARISE study did not reach statistical significance for either of the two primary endpoints . UCB will further analyze the data to better understand the results and their implications . The impact of the ARISE results on the second, ongoing study, UCB0092 (DUET), is currently being evaluated .

properties

IUPAC Name

(4R)-4-(2-chloro-2,2-difluoroethyl)-1-[[2-(methoxymethyl)-6-(trifluoromethyl)imidazo[2,1-b][1,3,4]thiadiazol-5-yl]methyl]pyrrolidin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14ClF5N4O2S/c1-26-6-9-22-24-8(11(14(18,19)20)21-12(24)27-9)5-23-4-7(2-10(23)25)3-13(15,16)17/h7H,2-6H2,1H3/t7-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DCXFIOLWWRXEQH-SSDOTTSWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCC1=NN2C(=C(N=C2S1)C(F)(F)F)CN3CC(CC3=O)CC(F)(F)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COCC1=NN2C(=C(N=C2S1)C(F)(F)F)CN3C[C@H](CC3=O)CC(F)(F)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14ClF5N4O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

432.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Padsevonil

CAS RN

1294000-61-5
Record name Padsevonil [USAN:INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1294000615
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Padsevonil
Source DrugBank
URL https://www.drugbank.ca/drugs/DB14977
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name PADSEVONIL
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0R1HN52K0N
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods

Procedure details

To a hot solution (80° C.) of ZnCl2 (0.23 g, 1.69 mmol, 10 mol %) and 2-(methoxymethyl)-6-(trifluoromethyl)imidazo[2,1-b][1,3,4]thiadiazole a28 (4 g, 16.96 mmol) in dioxane (200 ml) is added a solution of 4-(2-chloro-2,2-difluoroethyl)-1-(chloromethyl)pyrrolidin-2-one a18 in dioxane (5 ml). The reaction mixture is heated at 85° C. for 5 days, then a further 2 g of pyrrolidinone a18 is added in one portion and the reaction mixture is kept under agitation at 90° C. for 1 day. A further addition of pyrrolidinone a18 (2 g) in order to insure complete conversion of compound a28 and further heating of the reaction mixture at reflux for 3 days increased significatively the conversion of imidazo[2,1-b][1,3,4]thiadiazole a28. After cooling and hydrolysis (250 ml of water), the crude mixture is extracted by CH2Cl2 (2×250 ml). The cumulated organic layers are dried over MgSO4, filtered and condensed under reduced pressure. The residue is purified over silicagel (eluent: CH2Cl2/MeOH/NH4OH 99/1/0.1) to afford 4-(2-chloro-2,2-difluoroethyl)-1-{[2-(methoxymethyl)-6-(trifluoromethyl)imidazo[2,1-b][1,3,4]thiadiazol-5-yl]methyl}pyrrolidin-2-one 4.
Quantity
2 g
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200 mL
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5 mL
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0.23 g
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250 mL
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